molecular formula C20H15FN2O5S2 B2692806 (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 477512-44-0

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No. B2692806
CAS RN: 477512-44-0
M. Wt: 446.47
InChI Key: HJZDXPYCCBQWDA-CXUHLZMHSA-N
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Description

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15FN2O5S2 and its molecular weight is 446.47. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A variety of thiazolidinone derivatives, including compounds structurally related to the one of interest, have been synthesized and assessed for their antimicrobial efficacy. For instance, compounds synthesized from 2-thioxothiazolidin-4-one have demonstrated good to moderate activity against both gram-positive and gram-negative bacteria, with some showing comparable activity to standard drugs like Ampicillin, albeit lower than Ciprofloxacin (PansareDattatraya & Devan, 2015). Moreover, rhodanine-3-acetic acid-based derivatives have displayed potent antimicrobial properties, particularly against mycobacteria, including Mycobacterium tuberculosis, showcasing the potential of these compounds in combating tuberculosis and other bacterial infections (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has also been a significant area of investigation. Various synthesized benzimidazole derivatives, including those with structural similarities to the compound , have exhibited promising anticancer activities against different cancer cell lines such as hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with IC50 values indicating potent efficacy (Refaat, 2010). These findings highlight the potential of these compounds in developing new anticancer therapies.

Chemical Structure and Properties

The chemical structure and properties of thioxothiazolidinone derivatives have been explored to understand their biological activities better. For example, studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones have revealed that hydrogen-bonded dimers can be effectively isolated or linked into chains by various interactions, providing insights into the molecular basis of their antimicrobial and anticancer activities (Delgado et al., 2006).

properties

IUPAC Name

5-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-15(24)13(10-12)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZDXPYCCBQWDA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

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